Lipophilicity Modulation: Lower LogP Compared to Aromatic Amide Analogs
N,N-Dimethyl-2-phenoxypropanamide exhibits a significantly lower computed partition coefficient (LogP) compared to its aromatic amide analogs, directly impacting its bioavailability profile and assay performance. While the target compound has an estimated Log Kow of 0.98 , a closely related analog, N-(3,4-dimethylphenyl)-2-phenoxypropanamide, has a reported LogP of 3.93 . This 2.95 log unit difference represents a nearly 900-fold theoretical difference in lipophilicity, which is a critical factor in drug discovery for optimizing membrane permeability and reducing non-specific binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.98 (Log Kow, estimated) |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)-2-phenoxypropanamide: 3.93 (LogP) |
| Quantified Difference | ΔLogP = -2.95 |
| Conditions | Computed/estimated partition coefficient values. |
Why This Matters
Procurement of this compound is justified when a less lipophilic phenoxypropanamide building block is required for maintaining favorable physicochemical space in lead optimization, avoiding the high LogP associated with common aromatic amide analogs.
